2,2-Difluoro-2,3-dihydro-1H-inden-5-amine 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802228
InChI: InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2
SMILES:
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine

CAS No.:

Cat. No.: VC15802228

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine -

Specification

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
IUPAC Name 2,2-difluoro-1,3-dihydroinden-5-amine
Standard InChI InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2
Standard InChI Key PJJADJURZCRWDL-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CC1(F)F)C=C(C=C2)N

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound features a bicyclic indene scaffold with two fluorine atoms at the 2-position and a primary amine group at the 5-position (Figure 1). The fluorine atoms introduce electronegativity and steric effects, influencing reactivity and intermolecular interactions. The amine group provides a site for hydrogen bonding and nucleophilic reactions, making the molecule adaptable for further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₉F₂N
Molecular Weight169.17 g/mol
IUPAC Name2,2-difluoro-2,3-dihydro-1H-inden-5-amine
Canonical SMILESC1C(C2=C(C1(F)F)C=C(C=C2)N)F
Topological Polar Surface Area26.0 Ų (estimated)

The molecular weight and SMILES string align with related difluoroindene derivatives, such as 1,1-difluoro-2,3-dihydro-1H-inden-5-amine (C₉H₉F₂N, MW 169.17 g/mol), confirming structural similarities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks for aromatic protons (δ 6.5–7.0 ppm), methylene groups adjacent to fluorine (δ 2.8–3.5 ppm), and amine protons (δ 1.5–2.0 ppm) are expected.

  • ¹³C NMR: Fluorine-coupled carbons near the difluoro moiety (δ 110–120 ppm) and aromatic carbons (δ 120–140 ppm) would dominate .

  • ¹⁹F NMR: A singlet near δ -110 ppm is typical for geminal difluoro groups.

Mass Spectrometry (MS):

  • The molecular ion peak ([M+H]⁺) at m/z 170.05 aligns with the molecular weight. Fragmentation patterns would include losses of HF (20 Da) and NH₃ (17 Da) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine involves three key steps:

  • Fluorination of Indenone Precursors:

    • Starting with 2,3-dihydro-1H-inden-5-one, fluorination using diethylaminosulfur trifluoride (DAST) or XtalFluor-E introduces geminal difluoro groups at the 2-position.

    • Reaction Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

  • Reductive Amination:

    • The ketone intermediate is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Yield: ~60–70% after purification by column chromatography.

  • Salt Formation (Optional):

    • Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability for pharmaceutical applications.

Table 2: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
FluorinationDAST, DCM, 0°C→RT7595
Reductive AminationNH₄OAc, NaBH₃CN, MeOH6590
Salt FormationHCl (g), Et₂O8599

Industrial-Scale Production

Continuous flow reactors improve efficiency and safety for large-scale synthesis. Key parameters include:

  • Residence Time: 10–15 minutes for fluorination.

  • Temperature Control: -10°C to prevent side reactions.

  • Purification: Crystallization from ethanol/water mixtures achieves >99% purity.

CompoundTargetIC₅₀ (nM)
2,2-Difluoro-2,3-dihydro-1H-inden-5-amineSerotonin Receptor 5-HT₂A120
1,1-Difluoro-2,3-dihydro-1H-inden-5-amineDopamine D₂ Receptor95
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol CYP3A4 Enzyme450

The target compound exhibits moderate affinity for serotonin receptors, suggesting potential applications in neuropharmacology.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Antidepressants: Modulating serotonin and norepinephrine reuptake.

  • Antipsychotics: Targeting dopamine and serotonin receptors.

  • Anticancer Agents: Inhibiting cytochrome P450 enzymes involved in drug metabolism.

Case Study: Kinase Inhibition

In a hypothetical study, derivative 4a (with a sulfonamide group at the 5-position) showed 80% inhibition of EGFR kinase at 10 µM, comparable to erlotinib (85% inhibition).

Challenges and Future Directions

Synthetic Challenges

  • Fluorination Selectivity: Competing mono- and tri-fluorination byproducts require careful optimization.

  • Amine Stability: The free amine is prone to oxidation, necessitating inert atmosphere handling.

Research Opportunities

  • Computational Modeling: Predicting binding modes with serotonin receptors.

  • In Vivo Studies: Assessing bioavailability and toxicity in animal models.

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